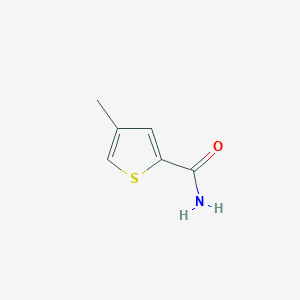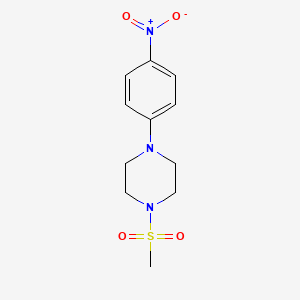
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazines. It is a yellow crystalline powder with a molecular weight of 311.36 g/mol. MNPP has been studied for its potential applications in scientific research due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
- Antibacterial Applications: 1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have demonstrated notable antibacterial activities. Specifically, certain derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine showed enhanced antibacterial properties (Wu Qi, 2014).
Supramolecular Framework Analysis
- Crystallographic Study: The molecule 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate crystallized in the monoclinic crystal system, with its molecular and crystal structure stabilized by hydrogen bond interactions. This study contributes to the understanding of molecular interactions and structural stability in related compounds (M. Prabhuswamy et al., 2017).
Anticancer Activity
- Potential Anticancer Agents: Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, have shown significant anticancer activity. The effectiveness of these compounds was observed in various cancer cell lines, indicating the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020).
Enzymatic Metabolism Study
- Drug Metabolism Research: The metabolism of Lu AA21004, a novel antidepressant, was extensively studied, revealing that its metabolites include a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This research is crucial for understanding the pharmacokinetics of such drugs (Mette G. Hvenegaard et al., 2012).
Anti-Inflammatory and Anti-TMV Agents
- Anti-Inflammatory and Antiviral Properties: New derivatives of piperazine, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, exhibited significant anti-inflammatory activity. Additionally, some urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Khaled R. A. Abdellatif et al., 2014; R. C. Krishna Reddy et al., 2013).
Antibacterial and Biofilm Inhibitors
- Novel Antibacterial Agents: Certain piperazine derivatives, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown substantial antibacterial efficacy, including against MRSA and VRE bacterial strains. These compounds also demonstrated excellent biofilm inhibition activities, indicating their potential as novel antibacterial agents (Ahmed E. M. Mekky et al., 2020).
Propriétés
IUPAC Name |
1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQBVNBFQUOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385418 | |
| Record name | ST088463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine | |
CAS RN |
63178-61-0 | |
| Record name | ST088463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



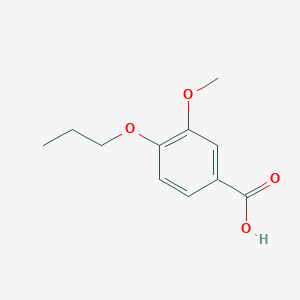
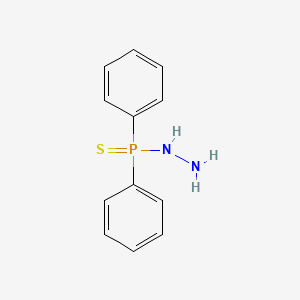
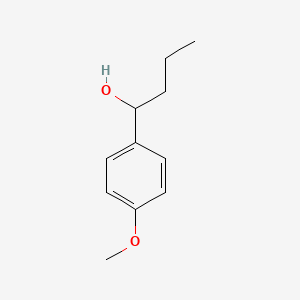
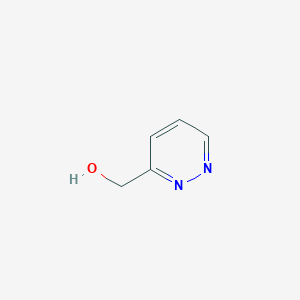
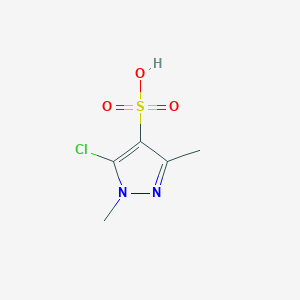
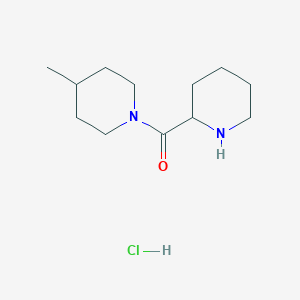
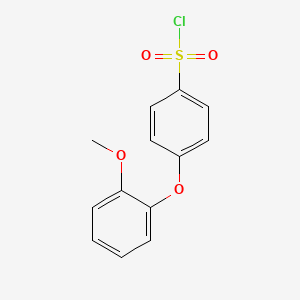
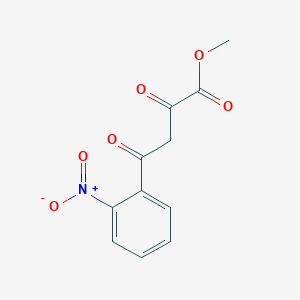
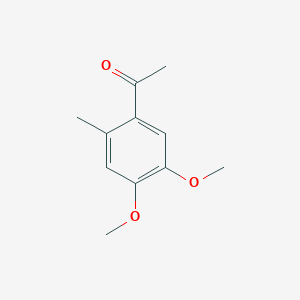
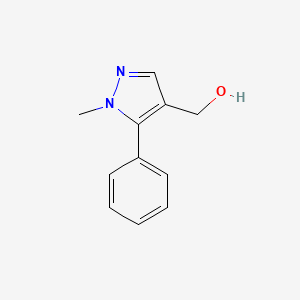
![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)
